molecular formula C15H13NO5 B1354957 Methyl 3-(benzyloxy)-4-nitrobenzoate CAS No. 209528-69-8

Methyl 3-(benzyloxy)-4-nitrobenzoate

Cat. No. B1354957
CAS RN: 209528-69-8
M. Wt: 287.27 g/mol
InChI Key: HQCJSGXSVJQJRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions .


Molecular Structure Analysis

The molecular structure of a compound can be investigated using quantum chemical computations. These studies are crucial for understanding the electronic behavior and stability of the compound .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical properties of related benzoate compounds have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of 3-Methyl-4-nitrobenzoic Acid : Methyl 3-(benzyloxy)-4-nitrobenzoate, similar to 3-methyl-4-nitrobenzoic acid, can be synthesized via catalytic oxidation. This synthesis typically involves the use of molecular oxygen, catalyzed by substances like cobalt acetate, and may include sodium bromide as a co-catalyst. The reaction often proceeds via a free radical mechanism, with sodium bromide playing a crucial role in generating bromine radicals which promote the formation of benzyl radicals (Cai & Shui, 2005).

Chemical Properties and Solubility

  • Computation of Solute Descriptors : The solubility and solute descriptors of compounds like 3-methyl-4-nitrobenzoic acid, which is structurally related to this compound, have been extensively studied. These descriptors are essential for understanding the solubility behavior of such compounds in various solvents, which is crucial for their application in different chemical processes (Acree et al., 2017).

Molecular Structure and Design

  • Molecular Structure Analysis : Research has been conducted on the molecular structures of compounds similar to this compound. These studies often focus on understanding how molecules link into complex structures, such as sheets or chains, through hydrogen bonds and other interactions. This knowledge aids in the design and synthesis of new materials and pharmaceuticals (Portilla et al., 2007).

Medicinal Chemistry and Drug Design

  • Anti-leishmanial Activity : Studies on similar nitroaromatic compounds have explored their potential for anti-leishmanial activity. This involves the synthesis and characterization of novel nitroaromatic compounds, followed by in vitro screening for biological activity. Such research is indicative of the potential use of this compound in developing new treatments for diseases like Leishmaniasis (Dias et al., 2015).

Chemical Education

  • Educational Use in Organic Chemistry : this compound and its derivatives can be synthesized in simple chemical reactions, such as Fischer esterification, making them suitable for educational purposes in organic chemistry courses. These compounds provide practical examples for students to learn about various chemical reactions and purification techniques (Kam et al., 2020).

Mechanism of Action

The mechanism of action of a compound is often determined by its structure and the type of reactions it undergoes. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, including its reactivity, health hazards, protective measures, and safety precautions .

properties

IUPAC Name

methyl 4-nitro-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCJSGXSVJQJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567612
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209528-69-8
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl-3-hydroxy-4-nitrobenzoate Cmpd 1 (1.0 g, 1.0 eq) was dissolved in THF (6 mL) in a microwave vial. Benzyl alcohol (1.0 eq) and PPh3 (1.0 eq) were added to the vial. The reaction vial was put under nitrogen flow, and DIAD (1.0 eq) was added in the dark after stirring the reaction for 1.5 hours. The reaction was microwave irradiated at 100° C. for 6 min (Biotage Initiator™ Eight). The solution was concentrated, and purification of the resultant was performed on a SP1 flash chromatography system (Biotage™) starting with 6% EtOAc: 94% Hex to 60% EtOAc: 40% Hex. The recovered yellow solid was treated with MP-Carbonate resin (2 eq) in DCM and the mixture was shaken overnight at RT. The resin was filtered and multiply washed with DCM. The filtrate was concentrated under vacuum to give Cmpd 2 as a yellow solid (1.39 g, 94% yield).
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94%

Synthesis routes and methods II

Procedure details

REFERENCE: J. Med Chem. 1997, 40, 105-111. To an acetone solution (500 mL) of methyl 3-hydroxy-4-nitrobenzoate (25.0 g, 126.8 mmol) was added cesium carbonate (61.9 g, 190.2 mmol) followed by benzyl bromide (15.0 mL, 126.8 mmol). The reaction was heated to reflux and monitored by TLC. The reaction was judged complete in approximately 7 h. The reaction was then cooled to room temperature and concentrated under reduced pressure to approximately 20 mL. The residue was diluted with ethyl acetate (700 mL) and washed in succession with 1N hydrochloric acid, 1N sodium hydroxide, 1N hydrochloric acid and finally with saturated aqueous sodium chloride. The organic layer was then dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield 3-benzyloxy-4-nitro-benzoic acid methyl ester as a solid. 1H NMR (CDCl3) 7.83(m,2H), 7.70(dd, 1H), 7.50-7.30(m,5H), 5.28(s,2H), 3.96(s,3H).
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15 mL
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25 g
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cesium carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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